trans-ACBD

Beschreibung

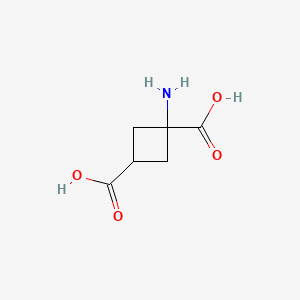

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-aminocyclobutane-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMYWPBNZXRMME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922431, DTXSID601312880 |

Source

|

| Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2,4-Methanoglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73550-55-7, 117488-23-0 |

Source

|

| Record name | 1,3-Cyclobutanedicarboxylic acid, 1-amino-, cis-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Methanoglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117488230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2,4-Methanoglutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aminocyclobutane-cis-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Agonist Action of trans-ACBD on NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-1-Aminocyclobutane-1,3-dicarboxylate (trans-ACBD) is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system. Its primary mechanism of action involves binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor complex. This binding event, in conjunction with the presence of the co-agonist glycine or D-serine at the GluN1 subunit, induces a conformational change that opens the receptor's intrinsic ion channel. The subsequent influx of cations, predominantly Ca2+, leads to neuronal depolarization and the activation of a cascade of downstream signaling pathways. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Mechanism of Action of this compound

The principal molecular target of this compound is the NMDA receptor, a heterotetrameric ligand-gated ion channel. Structurally, NMDA receptors are typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (of which there are four subtypes: GluN2A, GluN2B, GluN2C, and GluN2D)[1][2]. The activation of the NMDA receptor is a coincidence-dependent process, requiring both the binding of glutamate (or an agonist like this compound) to the GluN2 subunit and the binding of a co-agonist, either glycine or D-serine, to the GluN1 subunit[1][2].

Upon binding of this compound to the glutamate binding site on the GluN2 subunit and a co-agonist to the GluN1 subunit, the receptor undergoes a conformational change. This change leads to the opening of the ion channel pore, which is permeable to cations, including Na+, K+, and, most significantly, Ca2+[2]. At resting membrane potential, the channel is typically blocked by a magnesium ion (Mg2+). The influx of Na+ through nearby AMPA receptors, triggered by glutamate, causes a depolarization of the postsynaptic membrane, which dislodges the Mg2+ block. This allows for the influx of Ca2+ through the activated NMDA receptor channel.

The influx of Ca2+ acts as a critical second messenger, initiating a complex array of downstream signaling cascades. These pathways are integral to numerous physiological processes, including synaptic plasticity, learning, and memory.

Signaling Pathway of NMDA Receptor Activation by this compound

The binding of this compound to the NMDA receptor and subsequent Ca2+ influx triggers several key signaling pathways:

-

Calmodulin-dependent Kinase II (CaMKII) Pathway: The increase in intracellular Ca2+ leads to the activation of CaMKII. Activated CaMKII can phosphorylate various substrates, including the NMDA receptor itself, enhancing its activity, and AMPA receptors, which can lead to their insertion into the postsynaptic membrane, a key process in long-term potentiation (LTP).

-

Protein Kinase C (PKC) Pathway: Ca2+ influx can also activate PKC, which is involved in modulating ion channel activity and gene expression.

-

Ras-ERK Pathway: NMDA receptor activation can lead to the activation of the Ras-ERK signaling cascade, which plays a crucial role in cell growth, differentiation, and survival.

-

Nitric Oxide Synthase (nNOS) Pathway: The Ca2+/calmodulin complex can activate neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO), a retrograde messenger that can modulate presynaptic neurotransmitter release.

The following diagram illustrates the signaling pathway initiated by this compound-mediated NMDA receptor activation.

Caption: Signaling pathway of this compound-mediated NMDA receptor activation.

Quantitative Data

| Compound | Receptor Subunit | Assay Type | Value | Reference |

| This compound | NMDA (in human astrocytes) | Calcium Influx | 1 µM (effective concentration) | Lee et al., 2010[3] |

| NMDA | NR1b/2B | Electrophysiology | EC50 = 19.0 ± 1.5 µM | Klein et al., 2005 |

| Glutamate | NMDA (mouse hippocampal neurons) | Electrophysiology | EC50 = 2.3 µM | Patneau & Mayer, 1990[4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other NMDA receptor agonists.

Calcium Influx Assay in Cultured Human Astrocytes

This protocol is adapted from Lee et al. (2010) and is used to measure the change in intracellular calcium concentration in response to this compound stimulation[3][5][6].

1. Cell Culture:

-

Primary human fetal astrocytes are cultured in DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Calcium Imaging:

-

Astrocytes are seeded onto glass-bottom dishes.

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a solution containing the dye in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for a specified time at 37°C.

-

After loading, the cells are washed with HBSS to remove excess dye.

3. Stimulation and Data Acquisition:

-

The dish is mounted on an inverted fluorescence microscope equipped with a calcium imaging system.

-

A baseline fluorescence is recorded for a period of time.

-

A solution of this compound (e.g., 1 µM final concentration) is added to the dish.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

-

Data is typically expressed as the ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (ΔF/F0).

The following diagram illustrates the workflow for the calcium influx assay.

Caption: Workflow for a calcium influx assay to measure NMDA receptor activation.

Whole-Cell Patch-Clamp Electrophysiology

This is a general protocol to measure the ion currents mediated by NMDA receptors upon activation by an agonist like this compound[7][8][9][10].

1. Cell Preparation:

-

Cells expressing NMDA receptors (e.g., cultured neurons or HEK293 cells transfected with specific NMDA receptor subunits) are used.

-

The cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

2. Recording Setup:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and positioned onto the surface of a cell.

-

A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell's membrane potential is clamped at a specific voltage (e.g., -70 mV).

3. Agonist Application and Data Recording:

-

A solution containing this compound and a co-agonist (glycine or D-serine) is applied to the cell through a perfusion system.

-

The resulting inward current, carried by cations flowing through the opened NMDA receptor channels, is recorded by the patch-clamp amplifier.

-

To isolate NMDA receptor currents, antagonists for other ion channels (e.g., AMPA and kainate receptors) are often included in the extracellular solution.

-

Dose-response curves can be generated by applying different concentrations of this compound to determine its EC50 value.

The following diagram illustrates the logical relationship in an electrophysiology experiment.

Caption: Logical flow of a whole-cell patch-clamp electrophysiology experiment.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of NMDA receptor function. Its potent and selective agonist activity at the glutamate binding site of the GluN2 subunit allows for the specific activation of NMDA receptors, enabling detailed studies of their downstream signaling pathways and physiological roles. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate mechanisms of NMDA receptor-mediated neurotransmission and to explore the therapeutic potential of modulating this critical receptor system.

References

- 1. Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subtype-specific conformational landscape of NMDA receptor gating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of the Expression of NMDA Receptors in Human Astrocytes | PLOS One [journals.plos.org]

- 4. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterisation of the expression of NMDA receptors in human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchers.mq.edu.au [researchers.mq.edu.au]

- 7. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 10. google.com [google.com]

The Discovery and Synthesis of trans-ACBD: A Technical Guide

Introduction

trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory synaptic transmission in the central nervous system. Its discovery in 1990 provided researchers with a valuable pharmacological tool to investigate the physiological and pathological roles of NMDA receptors, which are implicated in learning, memory, and various neurological disorders. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Biological Activity

This compound was first synthesized and characterized by Allan and colleagues in 1990.[1] It was identified as a highly potent and selective agonist at the NMDA receptor subtype of glutamate receptors.[1] The discovery of this compound was significant as it offered a rigid analog of glutamate, helping to define the conformational requirements for agonist activity at the NMDA receptor. Its rigid cyclobutane core restricts the molecule's flexibility, providing insights into the optimal spatial orientation of the amino and carboxyl groups for receptor binding and activation.

The biological activity of this compound is primarily attributed to its action as an agonist at the glycine co-agonist site of the NMDA receptor. The binding of both glutamate and a co-agonist (like glycine or D-serine) is necessary for the activation of the NMDA receptor channel. By mimicking the action of the endogenous co-agonists, this compound facilitates the opening of the ion channel, leading to an influx of Ca²⁺ and Na⁺ ions and subsequent neuronal excitation.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the cyclobutane ring, followed by the introduction of the amino and carboxylic acid functionalities with the desired stereochemistry. The key steps, as described in the seminal paper by Allan et al. (1990), are outlined below.

Experimental Protocols

Step 1: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate

This initial step involves the construction of the cyclobutane ring.

-

Reaction: Diethyl malonate is reacted with 1,3-dibromopropane in the presence of a base, such as sodium ethoxide, to yield diethyl cyclobutane-1,1-dicarboxylate. This is followed by a Dieckmann condensation to form the 3-oxo derivative.

-

Procedure:

-

To a solution of sodium ethoxide in ethanol, diethyl malonate is added dropwise at room temperature.

-

1,3-dibromopropane is then added, and the mixture is refluxed for several hours.

-

After cooling, the reaction mixture is worked up to isolate diethyl cyclobutane-1,1-dicarboxylate.

-

The resulting diester is then treated with a base (e.g., sodium ethoxide) to induce an intramolecular Dieckmann condensation, yielding diethyl 3-oxocyclobutane-1,1-dicarboxylate.

-

The product is purified by distillation under reduced pressure.

-

Step 2: Synthesis of Diethyl 1-cyano-3-oxocyclobutane-1-carboxylate

Introduction of a nitrile group serves as a precursor to the amino group.

-

Reaction: Diethyl 3-oxocyclobutane-1,1-dicarboxylate is reacted with a cyanide source, such as potassium cyanide, followed by decarboxylation.

-

Procedure:

-

Diethyl 3-oxocyclobutane-1,1-dicarboxylate is dissolved in a suitable solvent (e.g., ethanol).

-

An aqueous solution of potassium cyanide is added, and the mixture is stirred at room temperature.

-

The reaction is then heated to induce decarboxylation of one of the ester groups.

-

Acidification followed by extraction and purification yields diethyl 1-cyano-3-oxocyclobutane-1-carboxylate.

-

Step 3: Reduction of the Ketone

The ketone at the 3-position is reduced to a hydroxyl group.

-

Reaction: The carbonyl group of diethyl 1-cyano-3-oxocyclobutane-1-carboxylate is reduced using a reducing agent like sodium borohydride.

-

Procedure:

-

The cyanodiester is dissolved in a protic solvent like ethanol.

-

Sodium borohydride is added portion-wise at a low temperature (e.g., 0 °C).

-

The reaction is stirred until completion and then quenched with a weak acid.

-

Work-up and purification provide the corresponding 3-hydroxy derivative.

-

Step 4: Hydrolysis and Separation of Isomers

The ester and nitrile groups are hydrolyzed to carboxylic acid and amino groups, respectively, and the cis and trans isomers are separated.

-

Reaction: The product from the previous step is subjected to acidic hydrolysis to convert the ester and nitrile groups into carboxylic acid and amine functionalities.

-

Procedure:

-

The 3-hydroxycyclobutane derivative is heated under reflux with a strong acid, such as hydrochloric acid.

-

This process hydrolyzes both the ester and the nitrile groups to yield a mixture of cis- and trans-1-aminocyclobutane-1,3-dicarboxylic acid.

-

The two isomers are then separated based on their differential solubility or by using chromatographic techniques, such as ion-exchange chromatography. The trans isomer is typically less soluble and can be selectively crystallized.

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Diethyl 3-oxocyclobutane-1,1-dicarboxylate | C₁₀H₁₄O₅ | 214.22 | Liquid |

| Diethyl 1-cyano-3-oxocyclobutane-1-carboxylate | C₁₀H₁₃NO₄ | 211.22 | Solid |

| This compound | C₆H₉NO₄ | 159.14 | Solid |

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: Synthetic pathway for this compound.

NMDA Receptor Signaling Pathway

Caption: Role of this compound in NMDA receptor activation.

References

The Potent and Selective NMDA Receptor Agonist: trans-ACBD - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) is a conformationally restricted analog of glutamate that has emerged as a highly potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission in the central nervous system.[1][2] Its rigid cyclobutane structure provides valuable insights into the pharmacophore of the NMDA receptor's glutamate binding site. This technical guide provides an in-depth overview of this compound, including its quantitative pharmacological profile, detailed experimental protocols for its characterization, and the signaling pathways it activates.

Data Presentation

The following tables summarize the quantitative data for this compound's potency and binding affinity at the NMDA receptor. This data is crucial for understanding its pharmacological profile and for designing future experiments.

| Compound | Assay Type | Preparation | Potency (EC50) / Affinity (Ki) | Reference |

| This compound | Electrophysiology (Agonist) | Rat Cortical Slices | ~0.4 µM (relative to NMDA) | Allan et al., 1990, J. Med. Chem. |

| L-Glutamate | Electrophysiology (Agonist) | Rat Cortical Slices | 2.3 µM | Patneau & Mayer, 1990, J. Neurosci.[3] |

| NMDA | Electrophysiology (Agonist) | Rat Cortical Slices | 45.8 µM | Fagg & Lanthorn, 1988, Br. J. Pharmacol.[4] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of NMDA receptor agonists like this compound. Below are protocols for two key experimental techniques.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for the NMDA receptor by measuring its ability to compete with a radiolabeled antagonist.

1. Membrane Preparation:

-

Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

The supernatant is then centrifuged at 40,000 x g for 20 minutes to pellet the crude membrane fraction.

-

The pellet is washed three times by resuspension in fresh buffer and centrifugation.

-

The final pellet is resuspended in assay buffer to a protein concentration of 0.5-1.0 mg/mL.[5][6]

2. Binding Assay:

-

The assay is performed in a final volume of 500 µL containing:

-

50 µL of radioligand (e.g., [3H]CGP 39653, a potent NMDA receptor antagonist) at a concentration near its Kd.

-

50 µL of varying concentrations of this compound (or other competing ligands).

-

400 µL of the membrane preparation.

-

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled NMDA receptor antagonist (e.g., 1 mM L-glutamate).

-

The mixture is incubated at 4°C for 40 minutes.[7]

3. Separation and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in a solution like polyethylenimine to reduce non-specific binding.

-

The filters are washed rapidly with ice-cold assay buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.[7]

4. Data Analysis:

-

The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value for this compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the functional potency (EC50) of this compound by recording the ion currents it evokes in neurons expressing NMDA receptors.

1. Cell Preparation:

-

Primary neuronal cultures (e.g., from rat hippocampus or cortex) or cell lines heterologously expressing specific NMDA receptor subunits (e.g., HEK293 cells) are used.

-

Cells are plated on glass coverslips for recording.

2. Recording Setup:

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, and 0.01 glycine (pH 7.4). Mg2+ is typically omitted to prevent voltage-dependent channel block.

-

Patch pipettes (3-5 MΩ resistance) are filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP (pH 7.2).

3. Data Acquisition:

-

Whole-cell voltage-clamp recordings are established at a holding potential of -60 mV.

-

A series of increasing concentrations of this compound are applied to the cell using a rapid perfusion system.

-

The inward current evoked by each concentration is recorded.

4. Data Analysis:

-

The peak current amplitude at each this compound concentration is measured.

-

A concentration-response curve is generated by plotting the normalized current amplitude against the logarithm of the this compound concentration.

-

The curve is fitted with a Hill equation to determine the EC50 value (the concentration that elicits a half-maximal response) and the Hill coefficient.

Mandatory Visualizations

Signaling Pathways

Activation of NMDA receptors by agonists like this compound initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca2+. This influx leads to the activation of various downstream effectors, culminating in changes in gene expression and synaptic plasticity.

Caption: NMDA Receptor Signaling Cascade.

Experimental Workflow

The characterization of a novel NMDA receptor agonist such as this compound follows a logical progression of experiments to determine its binding affinity, functional potency, and selectivity.

Caption: Workflow for NMDA Agonist Characterization.

Conclusion

This compound stands as a valuable pharmacological tool for probing the structure and function of the NMDA receptor. Its high potency and selectivity make it an important ligand for studying the physiological and pathological roles of NMDA receptor activation. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug development. Further characterization of its effects on specific NMDA receptor subunit combinations will continue to refine our understanding of this critical receptor system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Time and space profiling of NMDA receptor co-agonist functions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of trans-ACPD in Glutamatergic Neurotransmission

A Note on Terminology: The query "trans-ACBD" does not correspond to a recognized molecule in the field of neuroscience. It is highly probable that this is a typographical error and the intended subjects of interest are either ACBD3 (acyl-CoA-binding domain-containing protein 3), a Golgi-resident scaffolding protein, or trans-ACPD (trans-1-Amino-1,3-cyclopentanedicarboxylic acid), a synthetic agonist of metabotropic glutamate receptors. This guide will address both possibilities, with a primary focus on trans-ACPD due to its direct and extensively documented role in glutamatergic neurotransmission.

Part 1: ACBD3 - A Golgi-Resident Protein with Indirect Links to Neuronal Function

ACBD3, also known as GCP60, is a multifunctional scaffolding protein primarily localized to the Golgi apparatus.[1] While not a direct modulator of synaptic transmission, its functions are crucial for general cell health and could indirectly impact neuronal processes.

Core Functions of ACBD3:

-

Golgi Structure and Trafficking: ACBD3 is integral to maintaining the structure of the Golgi apparatus and mediates protein transport between the endoplasmic reticulum (ER) and the Golgi.[1][2] It interacts with several Golgi-associated proteins, including Giantin, golgin-45, and PI4KIIIβ, to regulate these processes.[2][3]

-

Signaling Hub: By anchoring proteins like protein kinase A (PKA), ACBD3 acts as a signaling hub at the Golgi, coordinating cellular responses to trafficking events.[4]

-

Neurodegenerative Disease: Levels of ACBD3 are markedly elevated in the striatum of Huntington's disease patients and mouse models. It forms a complex with the mutant huntingtin protein (mHtt) and Rhes, mediating mHtt's neurotoxicity.[5] Deletion of ACBD3 has been shown to abolish this neurotoxicity.[5] This suggests that dysregulation of ACBD3 could contribute to the pathology of neurodegenerative diseases that involve glutamatergic dysfunction.[6][7][8]

ACBD3 Expression in the Brain

ACBD3 is ubiquitously expressed throughout the human brain, with notable levels in key regions for glutamatergic signaling such as the cerebral cortex, hippocampus, and cerebellum.

| Brain Region | Normalized Transcripts per Million (nTPM) |

| Cerebral Cortex | ~5-8 |

| Hippocampal formation | ~6-8 |

| Amygdala | ~6-8 |

| Basal ganglia | ~6-8 |

| Thalamus | ~6-9 |

| Hypothalamus | ~6-8 |

| Midbrain | ~6-8 |

| Cerebellum | ~6-8 |

| Pons | ~6-8 |

| Medulla oblongata | ~6-8 |

| Spinal cord | ~5-7 |

Data sourced from the Human Protein Atlas, based on RNA sequencing.[9]

While a direct interaction with glutamate receptors has not been established, the widespread expression of ACBD3 in the brain and its crucial role in cellular homeostasis and link to neurodegeneration suggest that its proper function is necessary for maintaining healthy neuronal circuits, including glutamatergic synapses.

Part 2: trans-ACPD - A Potent Modulator of Glutamatergic Neurotransmission

trans-ACPD is a conformationally restricted analog of glutamate that selectively activates metabotropic glutamate receptors (mGluRs). It serves as a powerful pharmacological tool for studying the roles of these receptors in modulating synaptic transmission and plasticity.[10] Unlike ionotropic glutamate receptors that form ion channels, mGluRs are G-protein coupled receptors that trigger intracellular signaling cascades.[11]

Quantitative Data: trans-ACPD Activity at mGluR Subtypes

trans-ACPD is a broad-spectrum agonist for Group I and Group II mGluRs, with varying potencies.

| mGluR Subtype | Group | EC50 (μM) |

| mGluR1 | I | 15[10] |

| mGluR5 | I | 23[10] |

| mGluR2 | II | 2[10] |

| mGluR3 | II | 40 |

| mGluR4 | III | ~800[10] |

| mGluR6 | III | 82 |

EC50 values represent the concentration of agonist that produces 50% of the maximal response.

Signaling Pathways Activated by trans-ACPD

Activation of Group I mGluRs (mGluR1 and mGluR5) by trans-ACPD initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[11][12][13]

-

DAG activates protein kinase C (PKC).[14]

These signaling events can lead to a variety of downstream effects, including the modulation of ion channel activity and potentiation of NMDA receptor responses.[11]

Role in Synaptic Plasticity

trans-ACPD has been shown to play a significant role in modulating synaptic plasticity, the cellular basis of learning and memory.

-

Long-Term Potentiation (LTP): In the hippocampus, a brain region critical for memory formation, application of trans-ACPD enhances both short-term potentiation (STP) and long-term potentiation (LTP) following tetanic stimulation.[15][16] This suggests that mGluR activation contributes to the induction and maintenance of synaptic strengthening.

-

Long-Term Depression (LTD): While LTP is a strengthening of synapses, LTD is a long-lasting decrease in synaptic efficacy.[17] The signaling pathways activated by trans-ACPD, particularly the increase in intracellular calcium and activation of PKC, are also implicated in the induction of some forms of LTD, highlighting the complex role of mGluRs in bidirectional synaptic plasticity.[17]

Experimental Protocols

Immunoprecipitation for ACBD3 Interaction Studies

This protocol describes a general workflow for identifying protein interaction partners of ACBD3 from cell lysates.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. molbiolcell.org [molbiolcell.org]

- 3. biorxiv.org [biorxiv.org]

- 4. An A-kinase anchoring protein (ACBD3) coordinates traffic-induced PKA activation at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Golgi protein ACBD3 mediates neurotoxicity associated with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? [frontiersin.org]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Chronic Glutamate Toxicity in Neurodegenerative Diseases-What is the Evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brain tissue expression of ACBD3 - Summary - The Human Protein Atlas [proteinatlas.org]

- 10. trans-ACPD | GluR | TargetMol [targetmol.com]

- 11. jneurosci.org [jneurosci.org]

- 12. Activation of postsynaptic metabotropic glutamate receptors by trans- ACPD hyperpolarizes neurons of the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of postsynaptic metabotropic glutamate receptors by trans-ACPD hyperpolarizes neurons of the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intracellular Mechanisms Underlying the Suppression of AMPA Responses by trans-ACPD in Cultured Chick Purkinje Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effects of trans-ACPD on long-term potentiation in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Trans-ACPD enhances long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Long-term depression - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structural and Functional Properties of Acyl-CoA-Binding Domain-Containing Protein 3 (ACBD3)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acyl-CoA-binding domain-containing protein 3 (ACBD3), also known as GCP60, is a multifaceted scaffolding protein primarily localized to the Golgi apparatus. It plays a crucial role in maintaining Golgi structure, regulating intracellular trafficking, and participating in a diverse array of cellular signaling pathways. This technical guide provides a comprehensive overview of the structural and functional properties of ACBD3, presenting quantitative data, detailed experimental methodologies, and visual representations of its key signaling cascades. Its involvement in steroidogenesis, lipid metabolism, neuronal differentiation, and viral pathogenesis underscores its significance as a potential therapeutic target.

Structural Properties of ACBD3

ACBD3 is a 60.59 kDa protein comprised of 528 amino acids.[1] It possesses a modular architecture with several distinct functional domains that mediate its diverse interactions and functions. While a crystal structure of the full-length protein is not yet available, high-resolution structures of its individual domains have been elucidated, providing significant insights into its overall conformation and function.[2]

Domain Architecture

The primary structure of human ACBD3 contains the following domains:

-

Acyl-CoA Binding (ACB) Domain (N-terminus): This domain is characteristic of the ACBD family of proteins and is responsible for binding long-chain acyl-CoA esters.[3]

-

Charged Amino Acid Region (CAR): A region enriched in charged amino acids.[4]

-

Glutamine-rich (Q) Domain: This domain is crucial for the interaction with phosphatidylinositol 4-kinase beta (PI4KB).[4][5]

-

Golgi Dynamics (GOLD) Domain (C-terminus): This domain is responsible for the localization of ACBD3 to the Golgi apparatus through its interaction with Golgi-resident proteins like giantin.[2][3]

Three-Dimensional Structure

The three-dimensional structures of the GOLD and Q domains of ACBD3 have been determined by X-ray crystallography and NMR spectroscopy, respectively. A pseudoatomic model of the full-length ACBD3 has been generated based on these structures and a homologous ACBD domain from bovine ACBD1.[2]

Table 1: Structural Data for Human ACBD3 Domains

| PDB ID | Domain | Experimental Method | Resolution (Å) |

| 5TDQ | GOLD domain | X-ray Diffraction | 2.49 |

| 6HLN | GOLD domain in complex with enterovirus-D68 3A protein | X-ray Diffraction | 2.1 |

| 5LZ3 | GOLD domain in complex with Aichivirus A 3A protein | X-ray Diffraction | 3.0 |

| 5LZ6 | GOLD domain in complex with Aichivirus B 3A protein | X-ray Diffraction | 2.60 |

| 2N72 | Q domain | NMR Spectroscopy | - |

Data sourced from the Protein Data Bank.[6][7][8][9][10]

Functional Properties of ACBD3

ACBD3's function as a scaffold protein allows it to orchestrate a multitude of cellular processes by bringing together various interacting partners.

Maintenance of Golgi Structure and Trafficking

ACBD3 is integral to the structural integrity of the Golgi apparatus. Its GOLD domain interacts with the integral membrane protein giantin, which is essential for maintaining the Golgi ribbon structure and mediating protein transport between the endoplasmic reticulum (ER) and the Golgi.[10][11] ACBD3 also interacts with golgin-45, another Golgi structural protein.[2]

Role in Cellular Signaling

ACBD3 is a key player in several signaling cascades:

-

Steroidogenesis: In steroidogenic cells, ACBD3 mediates the cAMP-dependent transport of cholesterol into the mitochondria, a critical step in steroid hormone synthesis. It forms a complex with the translocator protein (TSPO) and the protein kinase A regulatory subunit type 1A (PRKAR1A).[3]

-

Lipid Metabolism: ACBD3 negatively regulates de novo cholesterol and fatty acid synthesis by inhibiting the maturation of sterol regulatory element-binding protein 1 (SREBP1). It also modulates NAD+ metabolism by activating poly(ADP-ribose) polymerase 1 (PARP1).[2]

-

Ceramide Transport: ACBD3 is involved in the transport of ceramide from the ER to the Golgi by recruiting the ceramide transport protein (CERT) dephosphorylating phosphatase PPM1L to ER-Golgi membrane contact sites.[2]

-

Neuronal Differentiation: ACBD3 interacts with the cell fate determinant protein Numb, which in turn inhibits Notch signaling, a pathway crucial for regulating neurogenesis.[3]

-

Iron Homeostasis: ACBD3 interacts with the divalent metal transporter 1 (DMT1) and Dexras1, suggesting a role in regulating cellular iron levels.[3]

-

Apoptosis: ACBD3 interacts with a caspase-cleaved fragment of golgin-160, implicating it in the regulation of apoptosis.[3]

Host Factor for Viral Replication

Several picornaviruses, including enteroviruses and kobuviruses, hijack ACBD3 to facilitate their replication. The viral non-structural protein 3A binds to the GOLD domain of ACBD3, recruiting PI4KB to the viral replication organelles. This leads to an increase in phosphatidylinositol 4-phosphate (PI4P), which is essential for the formation of the viral replication machinery.[2][12]

Table 2: Key Interacting Partners of ACBD3 and Their Functions

| Interacting Protein | ACBD3 Domain | Cellular Process |

| Giantin | GOLD | Golgi structure and transport |

| Golgin-45 | GOLD | Golgi structure |

| TSPO, PRKAR1A | Not specified | Steroidogenesis |

| SREBP1 | Not specified | Lipid metabolism |

| PARP1 | Not specified | NAD+ metabolism |

| PPM1L | Not specified | Ceramide transport |

| Numb | C-terminus | Neuronal differentiation |

| DMT1, Dexras1 | Not specified | Iron homeostasis |

| Golgin-160 fragment | Not specified | Apoptosis |

| Viral 3A proteins | GOLD | Viral replication |

| PI4KB | Q domain | Viral replication, Golgi function |

Data compiled from multiple sources.[2][3][12]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involving ACBD3.

Caption: ACBD3 in cAMP-dependent steroidogenesis.

Caption: Hijacking of ACBD3 by picornaviruses for replication.

Caption: ACBD3's role in the Numb/Notch signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the structure and function of ACBD3.

X-ray Crystallography for ACBD3 Domain Structure Determination

Objective: To determine the three-dimensional structure of ACBD3 domains at atomic resolution.

Methodology:

-

Protein Expression and Purification: The target ACBD3 domain (e.g., the GOLD domain) is cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The protein is then purified to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

Crystallization: The purified protein is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives. Crystallization conditions are optimized to obtain well-diffracting crystals.

-

Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.

-

Structure Determination and Refinement: The diffraction data are processed to determine the crystal's unit cell parameters and space group. The structure is solved using molecular replacement (if a homologous structure is available) or experimental phasing methods. The resulting electron density map is used to build an atomic model of the protein, which is then refined to improve its agreement with the experimental data.

This is a generalized protocol. Specific details can be found in the primary literature citing the PDB entries.[8][9]

Co-Immunoprecipitation to Identify ACBD3 Interacting Partners

Objective: To identify proteins that interact with ACBD3 within a cellular context.

Methodology:

-

Cell Lysis: Cells expressing the proteins of interest are harvested and lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Pre-clearing: The cell lysate is incubated with control beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to ACBD3. The antibody-protein complexes are then captured by adding Protein A/G beads.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE and analyzed by Western blotting using antibodies against the suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.[13]

Mammalian Two-Hybrid Assay for In Vivo Interaction Studies

Objective: To confirm a direct protein-protein interaction between ACBD3 and a partner protein within living mammalian cells.

Methodology:

-

Vector Construction: Two hybrid vectors are constructed. One contains the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) fused to the ACBD3 coding sequence. The other contains the activation domain (AD) of the transcription factor fused to the coding sequence of the potential interacting protein. A reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the DBD is also required.

-

Cell Transfection: The three plasmids (DBD-ACBD3, AD-partner, and reporter) are co-transfected into mammalian cells.

-

Interaction and Reporter Gene Expression: If ACBD3 and the partner protein interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This transcription factor then binds to the promoter of the reporter gene, driving its expression.

-

Assay: The expression of the reporter gene is quantified (e.g., by measuring luciferase activity). A significant increase in reporter gene expression compared to negative controls indicates a positive interaction.[12]

Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

Objective: To quantitatively measure the binding affinity and kinetics of the interaction between ACBD3 and its partners.

Methodology:

-

Ligand Immobilization: One of the interacting partners (the ligand, e.g., a purified ACBD3 domain) is immobilized on the surface of a sensor chip.

-

Analyte Injection: The other interacting partner (the analyte) is flowed over the sensor chip surface at various concentrations.

-

Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in resonance units, RU).

-

Data Analysis: The binding data are fitted to kinetic models to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d), which is a measure of binding affinity.[14][15]

Conclusion and Future Directions

ACBD3 has emerged as a critical node in a complex network of cellular processes, from maintaining the structural and functional integrity of the Golgi apparatus to regulating key signaling pathways involved in metabolism, cell fate, and disease. Its role as a host factor for viral replication also highlights its potential as a target for antiviral therapies.

While significant progress has been made in understanding the structural and functional properties of ACBD3, several questions remain. The precise molecular mechanisms by which ACBD3 regulates some of its interacting partners are yet to be fully elucidated. Furthermore, while the binding of the ACB domain to acyl-CoA esters is established, the specific affinities for different acyl-CoA species need to be determined to fully understand its role in lipid metabolism.[16] Future research focused on these areas will undoubtedly provide deeper insights into the biology of ACBD3 and may pave the way for novel therapeutic interventions targeting the diverse pathways it governs.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. mdpi.com [mdpi.com]

- 3. Acyl-coenzyme A binding domain containing 3 (ACBD3; PAP7; GCP60): an emerging signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. 6hln - Crystal structure of human ACBD3 GOLD domain in complex with 3A protein of enterovirus-D68 - Summary - Protein Data Bank Japan [pdbj.org]

- 7. 5lz3 - Crystal structure of human ACBD3 GOLD domain in complex with 3A protein of Aichivirus A - Summary - Protein Data Bank Japan [pdbj.org]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. ACBD3 - Wikipedia [en.wikipedia.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. ACBD3-mediated recruitment of PI4KB to picornavirus RNA replication sites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 16. The diversity of ACBD proteins – From lipid binding to protein modulators and organelle tethers - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Binding Affinity of trans-ACBD to NMDA Receptor Subunits: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[1][2] The diverse subunit composition of NMDA receptors gives rise to distinct pharmacological and physiological properties, making subunit-selective ligands valuable tools for research and potential therapeutic agents.[3] This guide focuses on the binding affinity of trans-1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD), a potent and selective NMDA receptor agonist, to various NMDA receptor subunits.[4] A comprehensive understanding of its interaction with different subunits is essential for elucidating its mechanism of action and for the development of novel therapeutics targeting the NMDA receptor.

Quantitative Data on this compound Binding Affinity

| Compound | Receptor Subunit | Assay Type | Radioligand | Kᵢ (nM) | Reference |

| This compound | GluN1/GluN2B | Scintillation Proximity Assay | [³H]-glutamate | ~200 | [2] |

Note: The provided Kᵢ value is an approximation based on the inhibition constant determined in a competitive binding assay.

Experimental Protocols

Radioligand Binding Assay: Scintillation Proximity Assay (SPA) for GluN1/GluN2B Receptors

This protocol is adapted from the methodology used to determine the binding of ligands to the purified GluN1/GluN2B NMDA receptor.[2]

Objective: To determine the inhibition constant (Kᵢ) of this compound for the glutamate binding site on the GluN2B subunit.

Materials:

-

Purified GluN1/GluN2B NMDA receptor protein

-

[³H]-glutamate (Radioligand)

-

This compound (Test compound)

-

Unlabeled L-glutamate (for non-specific binding determination)

-

Polyvinyltoluene (PVT) Copper (Cu) Scintillation Proximity Assay (SPA) beads

-

SPA buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 0.01% MNG-3, 0.02 mM CHS

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Receptor-Bead Preparation: In each well of a 96-well plate, incubate a specific concentration of the purified GluN1/GluN2B NMDA receptor (e.g., 5 nM) with a defined amount of PVT-Cu SPA beads (e.g., 0.5 mg/ml).

-

Competition Assay Setup:

-

To a final volume of 100 µl in SPA buffer, add the receptor-bead mixture.

-

Add varying concentrations of the test compound, this compound.

-

Add a fixed concentration of the radioligand, [³H]-glutamate (e.g., 70 nM).

-

For determining non-specific binding, a separate set of wells should contain the receptor-bead mixture, [³H]-glutamate, and a saturating concentration of unlabeled L-glutamate (e.g., 1 mM NMDA was used in the reference study).[2]

-

-

Incubation: Incubate the plates at room temperature for 2 hours to allow the binding to reach equilibrium.

-

Measurement: Measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding counts from the total binding counts to obtain specific binding.

-

Plot the specific binding as a function of the log of the this compound concentration.

-

Fit the data using a one-site binding model to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This is a general protocol for assessing the functional activity of this compound at different NMDA receptor subunit combinations expressed in Xenopus oocytes.

Objective: To characterize the agonist activity and determine the EC₅₀ of this compound at various NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2C, GluN1/GluN2D).

Materials:

-

Xenopus laevis oocytes

-

cRNAs for GluN1 and various GluN2 subunits (GluN2A, GluN2C, GluN2D)

-

This compound

-

Glutamate and Glycine (for control responses)

-

Recording solution (e.g., containing NaCl, KCl, HEPES, BaCl₂)

-

Two-electrode voltage-clamp setup

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits.

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two electrodes (voltage and current) and clamp the membrane potential at a holding potential (e.g., -60 mV).

-

-

Agonist Application:

-

Establish a baseline current in the recording solution.

-

Apply saturating concentrations of glycine and varying concentrations of this compound to the oocyte.

-

Record the inward current response at each concentration of this compound.

-

As a positive control, apply saturating concentrations of both glycine and glutamate to elicit a maximal response.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration of this compound.

-

Normalize the responses to the maximal response obtained with saturating glutamate and glycine.

-

Plot the normalized current as a function of the log of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Hill coefficient.

-

Visualizations

Signaling Pathway of NMDA Receptor Activation

Caption: NMDA receptor activation requires coincident binding of glutamate and a co-agonist, along with membrane depolarization.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: A generalized workflow for a competitive radioligand binding assay to determine ligand affinity.

Conclusion

This compound is a valuable pharmacological tool for studying the NMDA receptor. While its partial agonist activity at the GluN2B subunit is established, a comprehensive understanding of its binding affinity across all GluN2 subunits is currently incomplete. The experimental protocols provided in this guide offer a framework for researchers to further investigate the subunit selectivity of this compound and similar compounds. Such studies are crucial for advancing our knowledge of NMDA receptor pharmacology and for the development of more specific and effective therapeutic interventions for a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide on the Early Research and Development of trans-ACBD

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-ACBD, chemically known as trans-1-Aminocyclobutane-1,3-dicarboxylic acid, is a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in glutamatergic neurotransmission. Early research into this compound laid the groundwork for its use as a valuable pharmacological tool to investigate the function and downstream signaling of NMDA receptors. This technical guide provides a comprehensive overview of the seminal research on this compound, focusing on its synthesis, pharmacological activity, and the experimental protocols utilized in its initial characterization.

Core Compound Information

| Property | Value |

| Full Chemical Name | trans-1-Aminocyclobutane-1,3-dicarboxylic acid |

| Abbreviation | This compound |

| Molecular Formula | C₆H₉NO₄ |

| Molecular Weight | 159.14 g/mol |

| CAS Number | 117488-23-0 |

| Primary Target | NMDA Receptor |

Early Pharmacological Profile of this compound

The initial pharmacological assessments of this compound were conducted to determine its potency and selectivity as an excitatory amino acid receptor agonist. The key findings from these early studies are summarized below.

In Vitro Agonist Activity

Early investigations utilized the rat brain cortical wedge preparation to assess the depolarizing activity of this compound and its analogues. This electrophysiological assay measures the agonist-induced depolarization of neurons, providing a functional measure of receptor activation.

Table 1: Agonist Potency of this compound and Related Compounds at NMDA Receptors

| Compound | Relative Potency (NMDA = 1) |

| This compound | ~20 |

| cis-ACBD | ~0.33 |

| NMDA | 1 |

Data sourced from Allan et al. (1990) indicating that this compound is approximately 20 times more potent than NMDA in depolarizing rat cortical neurons.[1]

Mechanism of Action: NMDA Receptor Activation

This compound exerts its effects by binding to and activating the NMDA receptor, a ligand-gated ion channel. Upon binding of this compound (and a co-agonist, typically glycine or D-serine), and subsequent membrane depolarization to relieve the magnesium (Mg²⁺) block, the channel opens, allowing for the influx of cations, most notably Calcium (Ca²⁺).[2][3] This influx of Ca²⁺ acts as a critical second messenger, initiating a cascade of intracellular signaling events.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of early findings. The following sections outline the key experimental protocols used in the initial research and development of this compound.

Synthesis of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (this compound)

The synthesis of this compound was a key achievement in its early development. A detailed, step-by-step protocol based on early synthetic chemistry is provided below.

Experimental Workflow for the Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Protocol:

-

Preparation of 1,1-Cyclobutanedicarboxylic Acid:

-

In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, ethyl malonate and trimethylene bromide are reacted in the presence of sodium ethoxide in absolute ethanol.

-

The reaction mixture is maintained at 60-65°C during the addition of the ethoxide solution.

-

After the reaction is complete, the ethyl 1,1-cyclobutanedicarboxylate is isolated via steam distillation.

-

The resulting ester is then hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol to yield 1,1-cyclobutanedicarboxylic acid.

-

-

Synthesis of this compound from 1,1-Cyclobutanedicarboxylic Acid:

-

Note: The specific details for the conversion of 1,1-cyclobutanedicarboxylic acid to this compound in the seminal paper by Allan et al. (1990) are not publicly available in full text. The following represents a plausible synthetic strategy based on established organic chemistry principles for the introduction of amino and carboxylic acid functionalities.

-

The 1,1-dicarboxylic acid can be subjected to a series of reactions including, but not limited to, selective esterification, Hofmann or Curtius rearrangement for the introduction of an amine group, and subsequent functional group manipulations to achieve the desired trans-1-amino-1,3-dicarboxylic acid structure. Stereoselective control would be a critical aspect of this multi-step synthesis.

-

Electrophysiological Recording in Rat Cortical Wedge Preparation

This ex vivo technique was instrumental in characterizing the agonist activity of this compound at native excitatory amino acid receptors.

Experimental Workflow for Electrophysiological Recording

Caption: Workflow for assessing agonist activity using the rat cortical wedge preparation.

Protocol:

-

Tissue Preparation:

-

Adult rats are euthanized, and the brain is rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF).

-

The cerebral cortex is dissected and sliced into "wedges" of approximately 0.5 mm thickness.

-

-

Recording Setup:

-

A cortical wedge is transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature.

-

A recording electrode is placed on the surface of the cortical wedge to measure field potentials, and a stimulating electrode is positioned to evoke synaptic responses if required.

-

-

Drug Application and Data Acquisition:

-

A stable baseline recording is established.

-

Known concentrations of this compound, NMDA, and other test compounds are added to the perfusing aCSF.

-

The change in the DC potential (depolarization) is recorded in response to agonist application.

-

Dose-response curves are generated to determine the relative potencies of the compounds.

-

Phosphoinositide Hydrolysis Assay

This biochemical assay is used to determine if a receptor is coupled to the phospholipase C (PLC) signaling pathway.

Protocol:

-

Tissue Preparation and Labeling:

-

Brain slices (e.g., from the hippocampus) are prepared as described for electrophysiology.

-

The slices are incubated with [³H]myo-inositol to radiolabel the membrane phosphoinositides.

-

-

Stimulation:

-

The labeled slices are washed and then incubated in a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).

-

Slices are then stimulated with various concentrations of this compound or other agonists for a defined period.

-

-

Extraction and Quantification:

-

The reaction is terminated, and the inositol phosphates are extracted from the tissue.

-

The different inositol phosphate species (IP₁, IP₂, IP₃) are separated using anion-exchange chromatography.

-

The radioactivity of each fraction is measured using liquid scintillation counting to quantify the amount of phosphoinositide hydrolysis.

-

Signaling Pathway of this compound at the NMDA Receptor

The binding of this compound to the NMDA receptor initiates a complex intracellular signaling cascade primarily driven by the influx of Ca²⁺.

NMDA Receptor Signaling Cascade

References

- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 2. Unconventional NMDA Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of trans-1-aminocyclobutane-1,3-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of trans-1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD). As a conformationally constrained analog of glutamate, this compound is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of Excitatory Amino Acid Transporters (EAATs). This document collates available physicochemical data, detailed experimental protocols for its characterization, and visual representations of its role in glutamatergic signaling and relevant experimental workflows.

Chemical Structure and Physicochemical Properties

trans-1-Aminocyclobutane-1,3-dicarboxylic acid is a cyclic non-proteinogenic amino acid. The "trans" configuration indicates that the amino and the C3-carboxylic acid groups are on opposite sides of the cyclobutane ring.

Chemical Structure:

Table 1: General and Physicochemical Properties of trans-1-Aminocyclobutane-1,3-dicarboxylic Acid

| Property | Value | Reference |

| IUPAC Name | trans-1-aminocyclobutane-1,3-dicarboxylic acid | N/A |

| Synonyms | This compound | N/A |

| CAS Number | 73550-55-7 | [1] |

| Molecular Formula | C₆H₉NO₄ | [1] |

| Molecular Weight | 159.14 g/mol | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available for the amino-substituted compound. For the parent trans-cyclobutane-1,3-dicarboxylic acid, pKa values have been reported, but are not directly transferable. |

Spectroscopic Data

Detailed experimental spectra for trans-1-aminocyclobutane-1,3-dicarboxylic acid are not widely published. The following are predicted key characteristics based on the structure and data for analogous compounds.

Table 2: Predicted Spectroscopic Data for trans-1-Aminocyclobutane-1,3-dicarboxylic Acid

| Spectrum Type | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Signals corresponding to the two diastereotopic methylene protons and the methine proton on the cyclobutane ring. The chemical shifts would be influenced by the presence of the carboxylic acid and amino groups. |

| ¹³C NMR | Resonances for the quaternary carbon bonded to the amino and carboxyl groups, the two methylene carbons, the methine carbon, and the two carboxyl carbons. |

| FTIR (cm⁻¹) | Broad O-H stretch from carboxylic acids (approx. 2500-3300), N-H stretch from the amino group (approx. 3300-3500), C=O stretch from carboxylic acids (approx. 1700-1725), and C-N stretch (approx. 1020-1250). |

Biological Activity and Mechanism of Action

This compound is a dual-acting compound primarily targeting the glutamatergic system.

-

NMDA Receptor Agonism : It is a potent and selective agonist at the NMDA receptor, a subtype of ionotropic glutamate receptors.[2] Activation of NMDA receptors by agonists like this compound leads to the opening of the ion channel, allowing for the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory.[3]

-

Excitatory Amino Acid Transporter (EAAT) Inhibition : this compound is also a potent inhibitor of EAATs.[1] These transporters are responsible for the reuptake of glutamate from the synaptic cleft, thereby terminating the synaptic signal. Inhibition of EAATs by this compound would lead to an increase in the extracellular concentration of glutamate, potentially enhancing glutamatergic neurotransmission.

Signaling Pathway

As an NMDA receptor agonist, this compound initiates a complex intracellular signaling cascade upon binding to the receptor. The following diagram illustrates a simplified representation of this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of trans-1-aminocyclobutane-1,3-dicarboxylic acid.

Synthesis of trans-1-Aminocyclobutane-1,3-dicarboxylic Acid

Conceptual Synthetic Workflow:

NMDA Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays used to characterize NMDA receptor agonists.

Objective: To determine the binding affinity of this compound to the NMDA receptor.

Materials:

-

[³H]MK-801 (a non-competitive NMDA receptor antagonist radioligand)

-

Rat brain membrane preparation (e.g., from cortex or hippocampus)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glutamate and glycine (co-agonists)

-

This compound at various concentrations

-

Non-specific binding control (e.g., a high concentration of unlabeled MK-801 or phencyclidine)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a 96-well plate, add the membrane preparation to the assay buffer.

-

Add a fixed concentration of glutamate and glycine to activate the receptors.

-

Add varying concentrations of this compound to the wells.

-

Add a fixed concentration of [³H]MK-801 to all wells.

-

For non-specific binding determination, add a saturating concentration of unlabeled MK-801 to a set of wells.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Analyze the data to determine the IC₅₀ value of this compound, which can then be used to calculate its binding affinity (Ki).

Excitatory Amino Acid Transporter (EAAT) Inhibition Assay

This protocol is based on a common method to assess the inhibition of glutamate uptake by EAATs.

Objective: To determine the inhibitory potency of this compound on EAATs.

Materials:

-

[³H]L-glutamate

-

Synaptosomes or cultured cells expressing EAATs (e.g., primary astrocytes)

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

This compound at various concentrations

-

A known EAAT inhibitor as a positive control (e.g., TBOA)

-

Scintillation cocktail and counter

Procedure:

-

Prepare synaptosomes from rat brain tissue or culture cells expressing EAATs.

-

Pre-incubate the synaptosomes or cells with varying concentrations of this compound or control compounds in the assay buffer at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]L-glutamate.

-

Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of inhibition of glutamate uptake at each concentration of this compound and determine the IC₅₀ value.

Conclusion

trans-1-Aminocyclobutane-1,3-dicarboxylic acid is a valuable pharmacological tool for studying the glutamatergic system. Its dual action as an NMDA receptor agonist and an EAAT inhibitor makes it a complex and interesting molecule for research in neuroscience and drug development. Further experimental determination of its physicochemical properties and detailed spectroscopic analysis are warranted to fully characterize this compound. The provided protocols offer a foundation for researchers to investigate the synthesis and biological activity of this compound.

References

Foundational Neuropharmacology of trans-ACBD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational neuropharmacology of trans-1-Aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD), a potent and selective partial agonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document collates quantitative data on its binding affinity and functional potency, details established experimental protocols for its study, and illustrates its mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting the glutamatergic system.

Introduction

This compound is a conformationally restricted analog of glutamate that has proven to be a valuable pharmacological tool for elucidating the function of NMDA receptors, particularly those containing the GluN2B subunit.[1][2] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[3] Their dysfunction is implicated in a range of neurological and psychiatric disorders.[2][4] As a subunit-selective partial agonist, this compound allows for the specific interrogation of GluN2B-containing NMDA receptors, offering a more nuanced approach than non-selective agonists or antagonists.[1][3] This guide summarizes the key in vitro neuropharmacological data and methodologies related to the foundational studies of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the interaction of this compound with NMDA receptors.

Table 1: Radioligand Binding Affinity of this compound at NMDA Receptors

| Radioligand | Preparation | Receptor Subunit | Ki (μM) | Reference |

| [3H]glutamate | Recombinant Xenopus laevis GluN1/GluN2B | GluN2B | Data Not Explicitly Stated | [1] |

Note: While the study by Lee et al. (2014) utilized a competitive binding assay with [3H]glutamate to determine inhibition constants for this compound, the specific Ki value was not provided in the primary text or supplementary materials. The methodology suggests that such data is obtainable through the described protocol.

Table 2: Functional Potency (EC50) of this compound at NMDA Receptors

| Preparation | Receptor Subtype | EC50 (μM) | Maximal Response (Imax) | Reference |

| Xenopus oocytes expressing wt NR1/NR2B | GluN1/GluN2B | 17 ± 3.6 | ~70% of L-glutamate | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline established protocols for investigating the neuropharmacology of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is adapted from methodologies used to characterize ligands at NMDA receptors and is suitable for determining the binding affinity (Ki) of this compound.[1][6]

Objective: To determine the inhibition constant (Ki) of this compound for the glutamate binding site on a specific NMDA receptor subunit (e.g., GluN2B).

Materials:

-

Receptor Preparation: Membrane preparations from cells expressing the desired NMDA receptor subunits (e.g., HEK293 cells transfected with GluN1 and GluN2B).[7]

-

Radioligand: A radiolabeled NMDA receptor agonist or antagonist that binds to the glutamate site (e.g., [3H]glutamate).[1]

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Proximity Assay (SPA) beads: (e.g., PVT-Cu SPA beads).[1]

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Receptor Preparation: Prepare cell membranes expressing the NMDA receptor subunits of interest. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the receptor preparation (e.g., 5 nM final concentration), SPA beads (e.g., 0.5 mg/ml), and a fixed concentration of the radioligand (e.g., 70 nM [3H]glutamate).[1]

-

Competition: Add varying concentrations of this compound to the wells. To determine non-specific binding, add a saturating concentration of a known NMDA receptor agonist (e.g., 1 mM NMDA).[1]

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[1]

-

Detection: Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.